molecular formula C19H22N2O2 B6042234 3-(4-ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one

3-(4-ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B6042234
M. Wt: 310.4 g/mol
InChI Key: QSHHLIIVGYYBRG-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with ethoxyphenyl, ethyl, and methyl substituents, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-ethyl-2-methyl-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-19(3)20-17-9-7-6-8-16(17)18(22)21(19)14-10-12-15(13-11-14)23-5-2/h6-13,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHHLIIVGYYBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological activities. Quinazolinones are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate the specific interactions of this compound with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with various biological pathways makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
  • 3-(4-Propoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
  • 3-(4-Butoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

3-(4-Ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The ethoxy group, in particular, may enhance its solubility and interaction with biological targets compared to other similar compounds with different alkoxy groups.

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